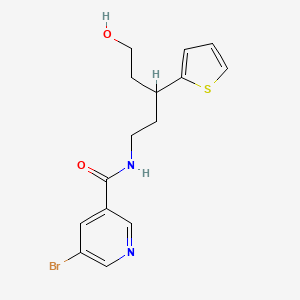

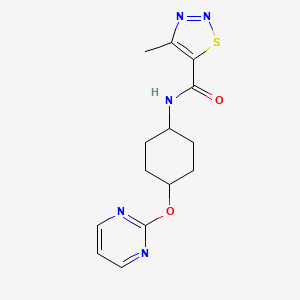

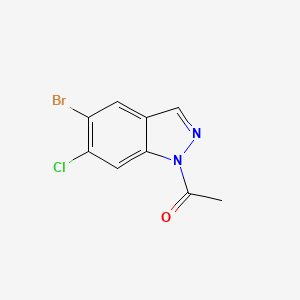

5-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "5-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)nicotinamide" is not directly mentioned in the provided papers. However, the papers do discuss related nicotinamide derivatives and their synthesis, which can provide insights into the chemical behavior and properties of similar compounds. Nicotinamides are a class of compounds that have garnered interest due to their biological significance, often being explored for their potential as herbicidal, pesticidal, or fungicidal agents .

Synthesis Analysis

The synthesis of nicotinamide derivatives can be complex, involving multiple steps and various reagents. For instance, the preparation of 5-bromo-nicotinonitrile, a related compound, involves chlorination, ammoniation, and oxidation reactions, starting from 5-bromo-nicotinic acid and proceeding through intermediates like 5-bromo-nicotinate and 5-bromo-nicotinamide . This process highlights the potential synthetic route that might be applicable to the compound , suggesting that halogenated nicotinamides can be synthesized through a series of reactions with controlled conditions to achieve high yields.

Molecular Structure Analysis

Nicotinamide derivatives often crystallize as almost planar molecules, and their structure is characterized by intermolecular hydrogen bonding, which can influence their biological activity . The molecular structure is crucial for the interaction with biological targets, and the presence of a bromine atom, as seen in related compounds, can significantly affect the binding affinity to receptors .

Chemical Reactions Analysis

The chemical reactivity of nicotinamide derivatives is influenced by the substituents on the pyridine ring. For example, the introduction of a bromine atom can make the molecule more reactive towards nucleophilic substitution reactions, which is a common reaction pathway for halogenated aromatic compounds . The presence of a hydroxy group, as implied in the name of the compound, would also suggest potential for further chemical modifications, such as esterification or etherification.

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinamide derivatives are determined by their molecular structure. For instance, the presence of halogen atoms can increase the molecular weight and influence the lipophilicity of the compound, which in turn affects its solubility and stability . The specific functional groups present in the compound, such as the hydroxy and thiophenyl groups, would also contribute to its chemical properties, including acidity, basicity, and potential for hydrogen bonding.

Applications De Recherche Scientifique

Nicotinic Receptor Agonists and Parkinson's Disease

Nicotinic acetylcholine receptor agonists, including halogenated derivatives like 5-bromocytisine, have been studied for their potential in treating Parkinson's Disease. Research indicates these compounds can improve Parkinson's symptomatology, reduce L-DOPA-induced dyskinesias, and potentially halt neurodegenerative processes by inducing striatal dopamine release and providing neuroprotection against toxic insults (Abin-Carriquiry et al., 2008).

Metabolic Effects on Cancer Cells

Nicotinamide phosphoribosyltransferase (NAMPT) inhibitors have been the subject of extensive research due to their role in cellular metabolism and energy production. A study on the metabolic perturbations induced by NAMPT inhibition in human cancer cells using FK866, a small molecule inhibitor, highlighted significant alterations in amino acid metabolism, glycolysis, the citric acid cycle, and other metabolic pathways. This suggests that targeting NAMPT can influence cancer cell metabolism and is a potential therapeutic approach (Tolstikov et al., 2014).

Antiprotozoal Activity

Research into the synthesis of aza-analogues of furamidine, including compounds with a nicotinamide moiety, has shown promising antiprotozoal activity against Trypanosoma and Plasmodium species. Certain derivatives demonstrated significant in vitro and in vivo efficacy, suggesting the potential for developing new treatments for diseases caused by these parasites (Ismail et al., 2003).

Herbicide Resistance and Detoxification

A novel approach to achieving herbicide resistance in plants involves the expression of a bacterial detoxification gene that converts bromoxynil to a less harmful metabolite. This strategy provides a means to protect crops from the adverse effects of certain herbicides while maintaining agricultural productivity (Stalker et al., 1988).

Neuroprotective Effects

Nicotinamide has been investigated for its neuroprotective properties in models of Parkinson’s disease. Its role as a precursor for nicotinamide adenine dinucleotide is crucial for energy metabolism and cellular functions. Studies suggest that nicotinamide can counteract neurodegeneration and exhibit protective mechanisms against oxidative stress, neuroinflammation, and other pathways involved in neurodegenerative diseases (Rehman et al., 2022).

Propriétés

IUPAC Name |

5-bromo-N-(5-hydroxy-3-thiophen-2-ylpentyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BrN2O2S/c16-13-8-12(9-17-10-13)15(20)18-5-3-11(4-6-19)14-2-1-7-21-14/h1-2,7-11,19H,3-6H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHBJTNIRLWPQMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CCNC(=O)C2=CC(=CN=C2)Br)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)nicotinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3008900.png)

![N1-(3-fluoro-4-methylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B3008902.png)

![Tert-butyl 4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine-1-carboxylate](/img/structure/B3008905.png)

![6-Bromopyrrolo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B3008911.png)

![(E)-4-(Dimethylamino)-N-[[4-(2-pyrrolidin-1-ylethoxy)phenyl]methyl]but-2-enamide](/img/structure/B3008915.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B3008916.png)